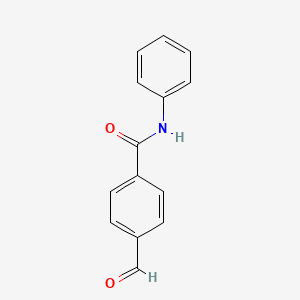

4-formyl-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-formyl-N-phenylbenzamide is a chemical compound with the molecular formula C14H11NO2 . It has an average mass of 225.243 Da and a monoisotopic mass of 225.078979 Da . It is used in research and development under the supervision of a technically qualified individual .

Molecular Structure Analysis

The InChI code for 4-formyl-N-phenylbenzamide is1S/C14H11NO2/c16-10-11-6-8-12(9-7-11)14(17)15-13-4-2-1-3-5-13/h1-10H,(H,15,17) . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis

While specific chemical reactions involving 4-formyl-N-phenylbenzamide are not detailed in the search results, formylation reactions are a form of electrophilic aromatic substitution and work best with electron-rich starting materials .Physical And Chemical Properties Analysis

4-formyl-N-phenylbenzamide has a molecular weight of 225.25 .Scientific Research Applications

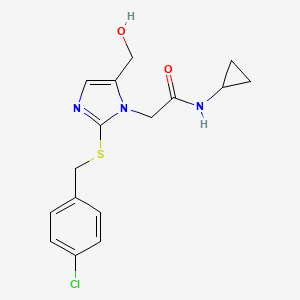

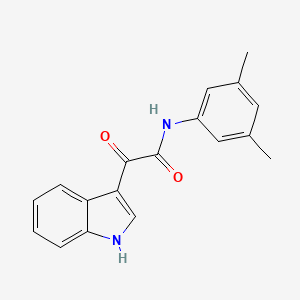

- Researchers have explored 4-formyl-N-phenylbenzamide derivatives as potential anticancer agents . A one-pot three-component reaction efficiently synthesizes these compounds with an 80–85% yield .

- Notably, derivatives 4e and 4f demonstrated good cytotoxic activity against tested cancer cell lines, with IC50 values between 7.5 and 11.1 μM. Computational studies revealed their higher affinity toward target receptor proteins compared to controls .

- The imidazole ring in these derivatives plays a crucial role, as it assists in binding diverse biological receptors, making them promising candidates for further development .

- The electron-rich imidazole ring in 4-formyl-N-phenylbenzamide is a key structural feature in various clinically used anticancer drugs. It facilitates binding to biological receptors, contributing to drug efficacy .

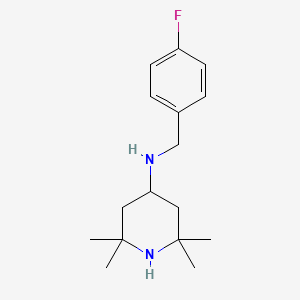

- The synthesis of N-phenylbenzamide derivatives involves supramolecular interactions. Understanding these interactions can lead to novel applications in materials science and drug delivery .

- Researchers have employed molecular dynamics simulations to study the stability of active derivatives (4e and 4f) in complex with the ABL1 kinase protein. These insights aid in drug design and optimization .

- Evaluating the ADME properties of 4-formyl-N-phenylbenzamide derivatives informs their pharmacokinetics and potential as drug candidates. These studies guide further development .

- Assessing the drug-likeness of these derivatives involves evaluating their physicochemical properties. Favorable drug-like characteristics enhance their suitability for clinical use .

Anticancer Agents

Drug Design and Discovery

Supramolecular Chemistry

Molecular Dynamics Simulations

ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Drug-Likeness Assessment

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-formyl-N-phenylbenzamide is the enzyme dihydroorotate dehydrogenase (PfDHODH) . This enzyme is crucial in the de novo pyrimidine biosynthesis pathway and is essential for the growth of the parasite Plasmodium falciparum .

Mode of Action

4-formyl-N-phenylbenzamide interacts with its target, PfDHODH, by inhibiting its function

Biochemical Pathways

The inhibition of PfDHODH by 4-formyl-N-phenylbenzamide affects the de novo pyrimidine biosynthesis pathway . This pathway is essential for the growth of the parasite Plasmodium falciparum

Result of Action

Given its role as an inhibitor of pfdhodh, it can be inferred that the compound may have antimalarial effects by inhibiting the growth of the parasite plasmodium falciparum .

Action Environment

It is known that the compound has a storage temperature of 28°c , suggesting that temperature could be a factor in its stability.

properties

IUPAC Name |

4-formyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-10-11-6-8-12(9-7-11)14(17)15-13-4-2-1-3-5-13/h1-10H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNRQVIXISJXTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butyl)-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2827640.png)

![(5-Fluoropyridin-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2827641.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2827643.png)

![Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2827644.png)

![4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2827646.png)

![4-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2827650.png)

![(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2827654.png)

![N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2827658.png)